2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-ethyl-7-nitro-, 1,1-dioxide
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Overview
Description
2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-ethyl-7-nitro-, 1,1-dioxide is a complex heterocyclic compound It features a unique structure that combines a thiadiazine ring fused with a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-ethyl-7-nitro-, 1,1-dioxide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-ethyl-7-nitro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-ethyl-7-nitro-, 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial, antiviral, and anticancer agent.
Material Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a component in advanced materials.
Biological Research: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-ethyl-7-nitro-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or activate receptors that modulate immune responses .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Shares a similar thiadiazine ring but differs in its overall structure and functional groups.
Benzimidazole Derivatives: Compounds like benzimidazole itself or its various derivatives have similar core structures but lack the thiadiazine ring.
Uniqueness
What sets 2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-ethyl-7-nitro-, 1,1-dioxide apart is its combined thiadiazine and benzimidazole rings, which confer unique chemical and biological properties.
Properties
CAS No. |
115242-38-1 |
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Molecular Formula |
C11H12N4O4S |
Molecular Weight |
296.30 g/mol |
IUPAC Name |
2-ethyl-7-nitro-3,4-dihydro-[1,2,5]thiadiazino[5,6-a]benzimidazole 1,1-dioxide |
InChI |
InChI=1S/C11H12N4O4S/c1-2-13-5-6-14-10-7-8(15(16)17)3-4-9(10)12-11(14)20(13,18)19/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
RKBQFGUKJPAILP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2S1(=O)=O |
Origin of Product |
United States |
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